![molecular formula C10H8N2O2 B1450842 [2,2'-Bipyridine]-5,5'-diol CAS No. 2326-78-5](/img/structure/B1450842.png)
[2,2'-Bipyridine]-5,5'-diol
描述
[2,2’-Bipyridine]-5,5’-diol is an organic compound that belongs to the bipyridine family It is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxyl groups attached at the 5 and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-diol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromo-5-hydroxypyridine with 2-boronic acid-5-hydroxypyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Another method involves the Ullmann coupling reaction, where 2-chloro-5-hydroxypyridine is reacted with copper powder in the presence of a base . This reaction also requires elevated temperatures and an inert atmosphere.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-diol often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
[2,2’-Bipyridine]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
科学研究应用
[2,2’-Bipyridine]-5,5’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It is used in the development of materials with specific electronic, optical, or magnetic properties.
作用机制
The mechanism of action of [2,2’-Bipyridine]-5,5’-diol largely depends on its ability to form coordination complexes with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, allowing the compound to chelate metal ions and form stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Lacks the hydroxyl groups at the 5 and 5’ positions, making it less versatile in terms of functionalization.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 and 4’ positions, resulting in different coordination properties.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties due to the fused ring system.
Uniqueness
The presence of hydroxyl groups at the 5 and 5’ positions in [2,2’-Bipyridine]-5,5’-diol provides additional sites for functionalization and enhances its ability to form hydrogen bonds. This makes it a more versatile ligand compared to its analogs, allowing for the design of more complex and functional coordination compounds .
属性
IUPAC Name |
6-(5-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFXMCQPHDPMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2326-78-5 | |
| Record name | 2,2'-Bipyridine-5,5'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B1450759.png)
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)
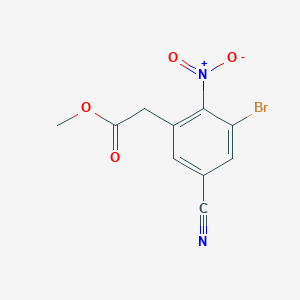

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
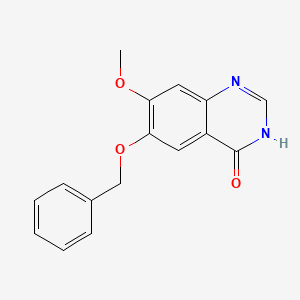
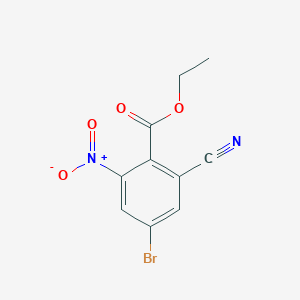
![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
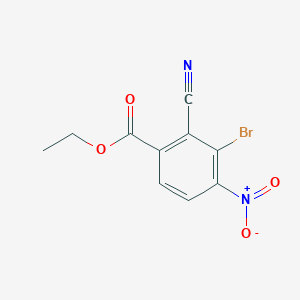
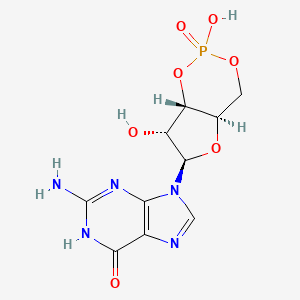
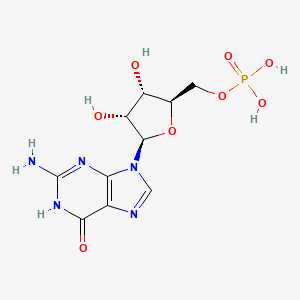
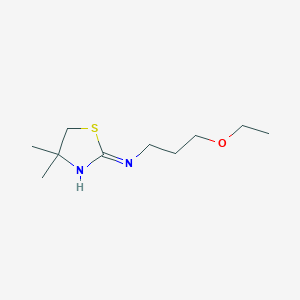
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)
